molecular formula C23H19N3O2 B2485840 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide CAS No. 1207028-18-9

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide

Cat. No.: B2485840
CAS No.: 1207028-18-9
M. Wt: 369.424
InChI Key: QAGTUBMEXCJXRI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide are foundational in exploring their scientific applications. Studies have detailed synthetic routes involving amidrazones and activated nitriles leading to the creation of pyrazole derivatives, showcasing the chemical versatility and potential for further chemical modifications of such compounds (Aly et al., 2017).

Anticancer Activity

A significant focus has been on the potential anticancer properties of pyrazolone derivatives. Research has demonstrated that certain pyrazolone-enamine compounds exhibit strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, suggesting a promising avenue for anticancer drug development (Yan et al., 2015). Additionally, novel aromatic polyimides, which include similar structural moieties, have been synthesized and investigated for their thermal stability and potential applications in materials science, indicating the broad utility of these compounds beyond pharmaceuticals (Butt et al., 2005).

Antimicrobial Activity

Pyrazolone derivatives have also been explored for their antimicrobial properties. Synthesis and screening of novel compounds have identified those with promising antibacterial and antifungal activities, highlighting the potential for these molecules in addressing microbial resistance issues (Desai et al., 2013).

Pharmacological Evaluations

Beyond antimicrobial and anticancer activities, pyrazolone derivatives have been evaluated for a range of pharmacological properties, including anticonvulsant and sedative-hypnotic activities. This diverse range of bioactivities underscores the therapeutic potential of these compounds across various medical disciplines (Faizi et al., 2017).

Future Directions

Future research in this area may focus on synthesizing new pyrazole derivatives with improved properties and finding new applications for these compounds in various fields .

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGTUBMEXCJXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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